CJ28

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

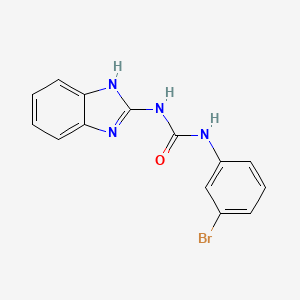

C14H11BrN4O |

|---|---|

Molecular Weight |

331.17 g/mol |

IUPAC Name |

1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea |

InChI |

InChI=1S/C14H11BrN4O/c15-9-4-3-5-10(8-9)16-14(20)19-13-17-11-6-1-2-7-12(11)18-13/h1-8H,(H3,16,17,18,19,20) |

InChI Key |

KBSKAIKFLIAYFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)NC3=CC(=CC=C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling "CJ28": A Case of Mistaken Identity in Chemical Nomenclature

Initial investigations into the chemical identity of a compound referred to as "CJ28" have revealed no specific molecule corresponding to this identifier in publicly available chemical databases and scientific literature. This suggests that "this compound" may not be a standardized or widely recognized name for a chemical substance within the research and drug development community.

For instance, searches have yielded information on various unrelated compounds, none of which are identified as "this compound." These include mechanical components and other chemical substances with numerical designations in their nomenclature that bear a coincidental resemblance to the queried term.

To proceed with a comprehensive technical analysis, clarification on the correct chemical name or a more specific identifier for the compound of interest is required. Researchers, scientists, and drug development professionals are encouraged to verify internal naming conventions and cross-reference them with established chemical nomenclature databases such as PubChem, Chemical Abstracts Service (CAS), or IUPAC naming conventions.

Without a definitive chemical structure, any attempt to provide data on signaling pathways, experimental protocols, or quantitative analysis would be speculative and scientifically unsound. The scientific community relies on precise and unambiguous nomenclature to ensure the accuracy and reproducibility of research findings.

Therefore, we urge the intended audience to provide the correct chemical name, CAS registry number, or any other relevant identifier for the compound . Upon receiving the accurate information, a thorough and detailed technical guide can be compiled to meet the specified requirements, including data presentation in structured tables, detailed experimental methodologies, and visualizations of signaling pathways using Graphviz.

CJ28: A Novel Benzimidazolylurea Derivative Targeting Cortisol and Cholesterol Biosynthesis in Adrenocortical Carcinoma

A Technical Guide on the Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Introduction

CJ28 is a novel small molecule, a benzimidazolylurea derivative, identified as a potent inhibitor of cortisol biosynthesis.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, with a specific focus on human adrenocortical carcinoma. The primary anti-cancer activity of this compound elucidated to date stems from its unique dual-inhibitory function: the simultaneous attenuation of steroidogenesis and de novo cholesterol biosynthesis.[1][2] This document summarizes the key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the affected cellular pathways.

Core Mechanism of Action in Adrenocortical Carcinoma

This compound exerts its effects in the human adrenocortical carcinoma cell line NCI-H295R through a coordinated transcriptional silencing of gene networks essential for both cortisol and cholesterol production.[1][3] Unlike traditional steroidogenesis inhibitors that target specific enzymes, this compound appears to modulate the expression of a broad spectrum of genes involved in these pathways.[4]

Inhibition of Steroidogenesis

This compound significantly inhibits both basal and stimulated cortisol production in NCI-H295R cells.[1][2] This inhibition is achieved by attenuating the mRNA expression of multiple key genes in the steroidogenic pathway.[1][4]

Inhibition of De Novo Cholesterol Biosynthesis

In addition to its effects on steroidogenesis, this compound significantly curtails the de novo synthesis of cholesterol, a critical precursor for all steroid hormones.[1][2] This action is also mediated by the downregulation of genes involved in the cholesterol biosynthesis pathway.[1] This dual-action distinguishes this compound from many existing cortisol synthesis inhibitors and suggests a more comprehensive blockade of the pathways that fuel adrenocortical carcinoma cell function.

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound on gene expression in the NCI-H295R human adrenocortical carcinoma cell line.

Table 1: Effect of this compound on the mRNA Expression of Key Steroidogenic Genes

| Gene | Function | Fold Change (this compound vs. Vehicle) |

| NR5A1 | Steroidogenic Factor 1 (SF-1), master regulator of steroidogenesis | Significantly downregulated |

| NR0B1 | DAX-1, nuclear receptor involved in adrenal development | Significantly downregulated |

| STAR | Steroidogenic Acute Regulatory Protein, transports cholesterol to mitochondria | Significantly downregulated |

| CYP11A1 | Cholesterol side-chain cleavage enzyme | Significantly downregulated |

| HSD3B2 | 3β-hydroxysteroid dehydrogenase type 2 | Significantly downregulated |

| CYP17A1 | 17α-hydroxylase/17,20-lyase | Significantly downregulated |

| CYP21A2 | 21-hydroxylase | Significantly downregulated |

Data derived from transcriptomic analysis of NCI-H295R cells treated with 30 µM this compound for 24 hours.[2][4]

Table 2: Effect of this compound on the mRNA Expression of Key Cholesterol Biosynthesis Genes

| Gene | Function | Fold Change (this compound vs. Vehicle) |

| HMGCS1 | HMG-CoA synthase 1 | Significantly downregulated |

| HMGCR | HMG-CoA reductase | Significantly downregulated |

| MVK | Mevalonate kinase | Significantly downregulated |

| MVD | Mevalonate diphosphate decarboxylase | Significantly downregulated |

| SQLE | Squalene epoxidase | Significantly downregulated |

| LSS | Lanosterol synthase | Significantly downregulated |

| DHCR7 | 7-dehydrocholesterol reductase | Significantly downregulated |

Data derived from transcriptomic analysis of NCI-H295R cells treated with 30 µM this compound for 24 hours.[1]

Signaling Pathways and Molecular Interactions

The primary mechanism of this compound involves the transcriptional downregulation of genes in the steroidogenesis and cholesterol biosynthesis pathways. The following diagram illustrates the key points of inhibition by this compound.

Caption: this compound inhibits the expression of key genes in cholesterol and steroid biosynthesis.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.

Cell Culture

-

Cell Line: Human adrenocortical carcinoma cell line NCI-H295R.

-

Culture Conditions: Cells are maintained in a serum-free medium prior to and during treatment.

-

Treatment: Cells are treated with either vehicle (0.1% DMSO), this compound (30 µM), or a comparator such as metyrapone (30 µM) for 24 hours.[2][5]

RNA Sequencing and Transcriptomic Analysis

-

RNA Extraction: Total RNA is extracted from treated and control cells.

-

Sequencing: Paired-end sequencing is performed on an Illumina NovaSeq 6000 platform.

-

Data Analysis: Raw sequencing data is processed to generate transcript counts for each sample. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated by this compound treatment compared to the vehicle control. Gene enrichment analysis is then used to identify the biological pathways that are most significantly affected.[2][4]

Caption: Experimental workflow for transcriptomic analysis of this compound-treated cells.

Cortisol Measurement

-

Assay Type: Enzyme-linked immunosorbent assay (ELISA) or similar immunoassay.

-

Procedure: The concentration of cortisol in the cell culture supernatant is quantified according to the manufacturer's instructions. This allows for the determination of the inhibitory effect of this compound on cortisol secretion.

De Novo Cholesterol Biosynthesis Assay

-

Principle: Measurement of the incorporation of a labeled precursor (e.g., [¹⁴C]-acetate) into newly synthesized cholesterol.

-

Procedure: Cells are incubated with the labeled precursor in the presence or absence of this compound. Lipids are then extracted, and the amount of labeled cholesterol is quantified by techniques such as thin-layer chromatography (TLC) followed by scintillation counting.

Conclusion and Future Directions

This compound represents a novel class of cortisol biosynthesis inhibitors with a unique dual mechanism of action that targets both steroidogenesis and cholesterol synthesis pathways at the transcriptional level in adrenocortical carcinoma cells.[1] The data presented in this guide highlight its potential as a therapeutic agent for cortisol-producing adrenal tumors.

Future research should focus on:

-

Elucidating the upstream signaling pathways that are modulated by this compound to cause the observed transcriptional changes.

-

Investigating the efficacy of this compound in in vivo models of adrenocortical carcinoma.

-

Exploring the potential of this compound in other cancer types where cortisol or cholesterol metabolism may play a significant role.

-

Determining the precise molecular target(s) of this compound that initiate its downstream effects.

References

- 1. Identification of a novel class of cortisol biosynthesis inhibitors and its implications in a therapeutic strategy for hypercortisolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptomic data of human adrenocortical NCI-H295R cells treated with cortisol biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 4. Transcriptomic data of human adrenocortical NCI-H295R cells treated with cortisol biosynthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Platensimycin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Platensimycin, a natural product isolated from Streptomyces platensis, represents a significant breakthrough in this area.[1][2] It exhibits potent, broad-spectrum activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), by selectively inhibiting a crucial pathway: fatty acid biosynthesis.[1][2][3][4] This technical guide provides an in-depth examination of platensimycin's discovery, its unique mechanism of action, strategies for its total synthesis, and detailed experimental protocols to serve as a comprehensive resource for the scientific community.

Discovery and Screening

Platensimycin was identified by researchers at Merck from a screen of approximately 250,000 natural product extracts.[3] The discovery process utilized a target-based whole-cell screening strategy that employed an antisense differential sensitivity assay. This method involves a strain of S. aureus engineered to express antisense mRNA against a target gene, in this case, fabF, which codes for β-ketoacyl-(acyl-carrier-protein) synthase II.[1] This reduction in the target protein makes the cell hypersensitive to inhibitors of that specific protein. Extracts that produced a significantly larger zone of inhibition on the antisense plate compared to a wild-type plate were flagged as potential inhibitors of FabF, leading to the isolation of platensimycin from a soil sample collected in South Africa.[1][3][5]

Mechanism of Action: Inhibition of Fatty Acid Synthesis

Platensimycin exerts its antibacterial effect by inhibiting the type II fatty acid synthesis (FASII) pathway in bacteria, a pathway essential for building cell membranes and which is distinct from the type I system in mammals.[1] Its specific target is the elongation condensing enzyme, β-ketoacyl-(acyl-carrier-protein) synthase I/II (FabF/B).[2][3][6] The compound is a highly selective inhibitor of FabF and shows very weak inhibition of the initiation condensing enzyme, FabH.[1][7] Structural and biochemical studies have revealed that platensimycin binds specifically to the acylated enzyme intermediate of FabF, blocking the binding of the malonyl-ACP substrate and thereby halting the fatty acid elongation cycle.[1][2]

Quantitative Biological Data

The efficacy of platensimycin has been quantified through various in vitro assays. It is a potent inhibitor of FabF with nanomolar efficacy, while showing significantly weaker activity against FabH.[7][8] This translates to potent whole-cell activity against a range of Gram-positive pathogens.

Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of Platensimycin Against Key FASII Condensing Enzymes

| Target Enzyme | Organism | IC₅₀ (nM) | Reference |

|---|---|---|---|

| FabF | S. aureus | 48 | [7] |

| FabF | E. coli | 160 | [7] |

| FabH | S. aureus | 67,000 |[7] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Platensimycin Against Various Microbial Strains

| Organism | Strain Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | < 1.0 | [7] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | < 1.0 | [7] |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | < 1.0 | [7] |

| Escherichia coli | Wild-Type | > 128 | [7] |

| Escherichia coli | Efflux-Negative (ΔtolC) | Active (Value not specified) |[7] |

Total Synthesis Overview

The novel and complex structure of platensimycin has made it an attractive target for total synthesis.[5][9][10] The general strategy involves a convergent approach, disconnecting the molecule at the amide bond into two key fragments: a lipophilic, tetracyclic ketolide core and a polar 3-amino-2,4-dihydroxybenzoic acid moiety.[11] The synthesis of the complex tetracyclic core has been a major focus, with various strategies employed to construct its fused ring system and stereocenters.

One notable approach by Nicolaou and coworkers involved a samarium diiodide (SmI₂)-mediated ketyl radical cyclization to forge a key bond in the tetracyclic core, followed by an acid-catalyzed etherification to complete the cage-like structure.[5][10] Other syntheses have featured powerful reactions such as intramolecular Diels-Alder cycloadditions and rhodium-catalyzed asymmetric cycloisomerizations to establish the core's stereochemistry.[5][12]

Key Experimental Protocols

The characterization of platensimycin's activity relies on several key experimental methodologies.

Protocol 5.1: Antisense Differential Sensitivity Assay [1]

-

Principle: A strain of S. aureus engineered to express antisense mRNA against fabF has reduced levels of the FabF protein, making the cell hypersensitive to inhibitors of that specific protein.

-

Methodology:

-

Prepare two agar plates: one seeded with wild-type S. aureus and another with the fabF antisense-expressing strain.

-

Spot natural product extracts onto sterile filter discs and place them on both plates.

-

Incubate plates at 37°C for 16-24 hours to allow for bacterial growth and diffusion of the extracts.

-

Measure the diameter of the zone of inhibition around each disc.

-

Identify "hits" as extracts that produce a significantly larger zone of inhibition on the antisense plate compared to the wild-type plate.

-

Protocol 5.2: Macromolecular Synthesis (Radiolabeling) Assay [1][8]

-

Principle: To confirm that antibacterial activity is due to the disruption of a specific macromolecular synthesis pathway, the incorporation of radiolabeled precursors is measured in the presence of the test compound.

-

Methodology:

-

Grow S. aureus cultures to the early-log phase.

-

Divide the culture into aliquots and add serial dilutions of platensimycin.

-

To respective aliquots, add one of the following radiolabeled precursors: [³H]-Glycerol (for lipids), [³H]-Thymidine (DNA), [³H]-Uridine (RNA), [³H]-Leucine (protein), or N-acetyl-[³H]-Glucosamine (cell wall).

-

Incubate for a set period (e.g., 30-60 minutes) at 37°C to allow for precursor incorporation.

-

Stop the reactions by adding cold trichloroacetic acid (TCA) to precipitate macromolecules.

-

Collect the precipitate on a filter membrane, wash thoroughly, and measure radioactivity using a scintillation counter.

-

Determine the IC₅₀ as the platensimycin concentration that inhibits 50% of the radiolabel incorporation into the target macromolecule (lipids).

-

Protocol 5.3: In Vitro FabF/FabH PAGE Elongation Assay [1][13][14]

-

Principle: This biochemical assay directly measures the inhibition of the condensing enzymes by reconstituting the fatty acid elongation process in vitro and visualizing the products using conformationally sensitive urea-PAGE.

-

Methodology:

-

Prepare a reaction mixture containing crude cytosolic protein extract from S. aureus (as a source of FASII enzymes), acyl carrier protein (ACP), acetyl-CoA, ATP, and [¹⁴C]-malonyl-CoA.

-

Add serial dilutions of platensimycin or control inhibitor to the reaction mixtures.

-

Initiate the reaction and incubate at 37°C for a defined period.

-

Quench the reaction.

-

Separate the resulting acyl-ACP products based on chain length using urea-polyacrylamide gel electrophoresis (Urea-PAGE).

-

Visualize the radiolabeled acyl-ACP bands by autoradiography. Inhibition is observed as a decrease in the formation of longer-chain acyl-ACPs.

-

Conclusion

Platensimycin stands out as a pioneering discovery in the fight against antimicrobial resistance. Its novel chemical scaffold and unique mode of action—the selective inhibition of bacterial fatty acid synthesis—validate the FASII pathway as a high-value target for antibiotic development.[2][3] The extensive research into its synthesis has not only made the molecule accessible for further study but has also spurred innovation in synthetic organic chemistry.[5][11] The data and protocols presented in this guide underscore the importance of platensimycin as a lead compound and provide a foundational resource for researchers aiming to develop the next generation of antibiotics that can overcome existing resistance mechanisms.

References

- 1. benchchem.com [benchchem.com]

- 2. Platensimycin is a selective FabF inhibitor with potent antibiotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platensimycin - Wikipedia [en.wikipedia.org]

- 4. Design, Synthesis and Biological Evaluation of Platensimycin Analogs with Varying Degrees of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis of Platensimycin and Related Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platensimycin: a promising antimicrobial targeting fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review on Platensimycin: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Total Syntheses of (±)-Platencin and (−)-Platencin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Total Synthesis of Platensimycin by Nicolaou [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of platencin, a dual FabF and FabH inhibitor with in vivo antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unraveling the Molecular Mechanisms of CJ28: A Technical Guide to Its Biological Target Identification

For Immediate Release

A Deep Dive into the Novel Cortisol Biosynthesis Inhibitor, CJ28, and its Impact on Steroidogenesis and Cholesterol Metabolism

This technical guide provides an in-depth analysis of the biological target identification of this compound, a novel small molecule inhibitor of cortisol biosynthesis. This compound, a benzimidazolylurea derivative, has been identified as a potent downregulator of both steroidogenesis and de novo cholesterol biosynthesis. This document, intended for researchers, scientists, and drug development professionals, details the experimental methodologies employed to elucidate the mechanism of action of this compound, presents the quantitative data in structured tables, and visualizes the intricate signaling pathways and experimental workflows.

Executive Summary

Recent research has pinpointed this compound as a significant inhibitor of cortisol production in the human adrenocortical carcinoma cell line, NCI-H295R.[1][2][3][4][5][6][7] Unlike traditional enzyme inhibitors, this compound exerts its effects through the coordinated transcriptional silencing of a network of genes essential for steroid and cholesterol synthesis. This guide will walk through the key experiments, from cell culture and treatment to advanced transcriptomic analysis, that have been instrumental in identifying the functional targets of this compound.

Experimental Approach to Target Identification

The primary model system for investigating the biological activity of this compound is the NCI-H295R human adrenocortical carcinoma cell line . This cell line is a well-established in vitro model for studying steroidogenesis as it expresses the key enzymes and pathways involved in cortisol production.[8][9][10]

Cell Culture and Treatment

NCI-H295R cells were cultured under standard conditions and subsequently treated with this compound to assess its impact on cortisol production and gene expression.

Protocol:

-

Cell Line: NCI-H295R (ATCC CRL-2128)

-

Culture Medium: A specialized medium supplemented with essential factors to support growth and steroidogenesis.

-

Treatment: Confluent cells were treated with 30 µM this compound or a vehicle control (0.1% DMSO) for 24 hours in a serum-free medium.[5]

Cortisol Measurement

The direct effect of this compound on steroidogenesis was quantified by measuring the concentration of cortisol in the cell culture supernatant.

Protocol:

-

Assay: Enzyme-Linked Immunosorbent Assay (ELISA) was performed on the collected cell culture medium.[2][11][12][13]

-

Principle: A competitive immunoassay where cortisol in the sample competes with a labeled cortisol for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the concentration of cortisol in the sample.

Transcriptomic Analysis (RNA-seq)

To identify the molecular targets of this compound at the transcriptional level, a genome-wide analysis of messenger RNA (mRNA) expression was conducted using RNA sequencing (RNA-seq).

Protocol:

-

RNA Extraction: Total RNA was isolated from this compound-treated and control NCI-H295R cells.[14][15][16]

-

Library Preparation: RNA-seq libraries were prepared for sequencing.

-

Sequencing: Sequencing was performed using the Illumina NovaSeq 6000 platform to generate comprehensive transcriptomic data.[1][17][18][19]

-

Data Analysis: The raw sequencing data was processed to identify genes that were differentially expressed between the this compound-treated and control groups. The raw RNA-seq data are accessible in the Gene Expression Omnibus (GEO) database under accession number GSE236435.[4][5]

Quantitative Analysis of this compound's Effect on Gene Expression

Treatment of NCI-H295R cells with this compound resulted in a significant downregulation of key genes involved in both the steroidogenic pathway and the de novo cholesterol biosynthesis pathway.

Table 1: Effect of this compound on the mRNA Expression of Key Steroidogenic Genes

| Gene Symbol | Gene Name | Function in Steroidogenesis |

| NR5A1 | Nuclear Receptor Subfamily 5 Group A Member 1 | Master regulator of steroidogenic gene expression |

| NR0B1 | Nuclear Receptor Subfamily 0 Group B Member 1 | Transcriptional regulator of steroidogenesis |

| STAR | Steroidogenic Acute Regulatory Protein | Mediates the rate-limiting step of steroidogenesis |

| CYP11A1 | Cytochrome P450 Family 11 Subfamily A Member 1 | Catalyzes the conversion of cholesterol to pregnenolone |

| HSD3B2 | Hydroxy-Delta-5-Steroid Dehydrogenase, 3 Beta- and Steroid Delta-Isomerase 2 | Enzyme in the synthesis of all active steroid hormones |

| CYP17A1 | Cytochrome P450 Family 17 Subfamily A Member 1 | Key enzyme in the production of progestins and androgens |

| CYP21A2 | Cytochrome P450 Family 21 Subfamily A Member 2 | Essential for the synthesis of cortisol and aldosterone |

Table 2: Effect of this compound on the mRNA Expression of Key Cholesterol Biosynthesis Genes

| Gene Symbol | Gene Name | Function in Cholesterol Biosynthesis |

| HMGCS1 | 3-Hydroxy-3-Methylglutaryl-CoA Synthase 1 | Key enzyme in the mevalonate pathway |

| HMGCR | 3-Hydroxy-3-Methylglutaryl-CoA Reductase | Rate-limiting enzyme in cholesterol synthesis |

| MVK | Mevalonate Kinase | Enzyme in the mevalonate pathway |

| MVD | Mevalonate Diphosphate Decarboxylase | Enzyme in the mevalonate pathway |

| FDFT1 | Farnesyl-Diphosphate Farnesyltransferase 1 | Catalyzes the first committed step in sterol biosynthesis |

| SQLE | Squalene Epoxidase | Key regulatory enzyme in cholesterol synthesis |

| LSS | Lanosterol Synthase | Catalyzes the cyclization of squalene to lanosterol |

| DHCR7 | 7-Dehydrocholesterol Reductase | Catalyzes the final step in cholesterol biosynthesis |

Note: The precise quantitative fold-change values for gene expression are detailed in the supplementary materials of the primary research publications and the associated GEO dataset (GSE236435).

Visualizing the Impact of this compound

To better understand the intricate molecular processes affected by this compound, the following diagrams illustrate the key pathways and the experimental workflow.

References

- 1. Illumina-based RNA-seq library preparation [bio-protocol.org]

- 2. elkbiotech.com [elkbiotech.com]

- 3. Denature and Dilute Libraries for the NovaSeq 6000 Sequencing System [support-docs.illumina.com]

- 4. pure.korea.ac.kr [pure.korea.ac.kr]

- 5. Transcriptomic data of human adrenocortical NCI-H295R cells treated with cortisol biosynthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 8. Corticosteroid production in H295R cells during exposure to 3 endocrine disrupters analyzed with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptomic Response Dynamics of Human Primary and Immortalized Adrenocortical Cells to Steroidogenic Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Comprehensive Investigation of Steroidogenic Signaling in Classical and New Experimental Cell Models of Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medimabs.com [medimabs.com]

- 12. Chemical ELISA kit | Cell Culture Cells, Milk, Plasma [antikoerper-online.de]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. ccr.cancer.gov [ccr.cancer.gov]

- 15. stemcell.com [stemcell.com]

- 16. A Guide to RNA Extraction, RNA Purification and Isolation - CD Genomics [rna.cd-genomics.com]

- 17. The Illumina Sequencing Protocol and the NovaSeq 6000 System | Springer Nature Experiments [experiments.springernature.com]

- 18. NovaSeq 6000 applications and methods | Scalable, flexible sequencing [illumina.com]

- 19. The Illumina Sequencing Protocol and the NovaSeq 6000 System - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of a Novel Compound

Disclaimer: Publicly available scientific literature and databases do not contain toxicity data for a compound designated "CJ28." The following is a generalized technical guide for presenting preliminary toxicity studies of a hypothetical new chemical entity (NCE), designed to meet the specified content and formatting requirements for researchers, scientists, and drug development professionals.

Introduction

The preliminary assessment of a new chemical entity's (NCE) toxicity is a critical step in the drug discovery and development process.[1][2][3] This early-stage evaluation aims to identify potential safety liabilities, determine a safe starting dose for in vivo studies, and inform the selection of the most promising drug candidates for further development.[1][2][4][5] The core components of these initial studies include a battery of in vitro and in vivo assays designed to assess cytotoxicity, genotoxicity, and acute systemic toxicity. This document outlines the standard methodologies and data presentation for a comprehensive preliminary toxicity workup.

In Vitro Toxicity Assessment

In vitro toxicology assays are rapid, cost-effective methods for initial toxicity screening of NCEs.[6][7][8] These tests, conducted on cultured cells, provide valuable insights into a compound's potential to cause cell death and genetic damage.[6][7]

Cytotoxicity Profile

Cytotoxicity assays measure the concentration at which an NCE induces cell death. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies.

Table 1: Cytotoxicity of NCE-001 in Various Cell Lines

| Cell Line | Type | Assay | Incubation Time (h) | IC50 (µM) |

| HepG2 | Human Hepatocellular Carcinoma | MTT | 24 | 42.5 |

| HEK293 | Human Embryonic Kidney | XTT | 24 | > 100 |

| SH-SY5Y | Human Neuroblastoma | LDH Release | 24 | 15.2 |

| A549 | Human Lung Carcinoma | AlamarBlue | 48 | 68.1 |

Genotoxicity Profile

Genotoxicity assays are employed to assess the potential of an NCE to damage DNA, which can lead to mutations and potentially cancer.

Table 2: Genotoxicity Assessment of NCE-001

| Assay | Test System | Metabolic Activation (S9) | Concentration Range (µ g/plate ) | Result |

| Ames Test | S. typhimurium TA98 | With & Without | 0.1 - 5000 | Negative |

| Ames Test | S. typhimurium TA100 | With & Without | 0.1 - 5000 | Negative |

| Chromosomal Aberration | Human Peripheral Blood Lymphocytes | With & Without | 1 - 100 µM | Inconclusive |

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation of toxicity findings.

Protocol: MTT Cytotoxicity Assay

-

Objective: To determine the concentration of an NCE that inhibits cell metabolic activity by 50% (IC50).

-

Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the NCE in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Protocol: Bacterial Reverse Mutation (Ames) Test

-

Objective: To assess the mutagenic potential of an NCE by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Methodology:

-

Strain Selection: Utilize multiple tester strains (e.g., TA98, TA100) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay with and without the addition of a liver homogenate fraction (S9) to assess the mutagenicity of both the parent compound and its metabolites.

-

Exposure: Combine the bacterial culture, the NCE at various concentrations, and either S9 mix or a buffer onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.

-

Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

-

In Vivo Acute Toxicity Assessment

Preliminary in vivo studies are conducted to evaluate the systemic toxicity of an NCE after a single dose.

Table 3: Acute Oral Toxicity of NCE-001 in Rodents

| Species | Strain | Sex | LD50 (mg/kg) | MTD (mg/kg) | Key Clinical Observations |

| Mouse | C57BL/6 | M/F | ~1500 | 1000 | Lethargy, piloerection at doses >1000 mg/kg |

| Rat | Sprague-Dawley | M/F | > 2000 | 1500 | No mortality, transient sedation at 2000 mg/kg |

LD50: Median Lethal Dose; MTD: Maximum Tolerated Dose

Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

-

Objective: To determine the acute oral toxicity (LD50) and identify signs of toxicity of an NCE.

-

Methodology:

-

Animal Model: Use a single sex (typically female) of a rodent species (e.g., Sprague-Dawley rats).

-

Dosing: Administer a single oral dose of the NCE to one animal. The initial dose is selected based on in vitro data and is typically below the expected toxic dose.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Key parameters include changes in skin, fur, eyes, and behavior. Body weight is recorded at regular intervals.

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal receives a lower dose. This sequential dosing continues until the criteria for stopping the study are met.

-

Analysis: The LD50 is calculated using the maximum likelihood method. All clinical signs and necropsy findings are recorded to identify potential target organs of toxicity.

-

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex biological processes and experimental designs.

References

- 1. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 2. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hoeford.com [hoeford.com]

- 4. fda.gov [fda.gov]

- 5. pacificbiolabs.com [pacificbiolabs.com]

- 6. criver.com [criver.com]

- 7. labcorp.com [labcorp.com]

- 8. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Unraveling the Identity of CJ28: A Case of Mistaken Identity

An in-depth investigation into the solubility and stability profile of a compound designated as "CJ28" has revealed that this identifier does not correspond to a chemical substance within publicly available scientific and technical databases. Instead, "this compound" consistently refers to a mechanical component, specifically a curved jaw coupling spider, a part used in power transmission applications.

Initial searches for "this compound solubility," "this compound stability profile," and "this compound chemical properties" yielded no relevant data pertaining to a chemical compound. The results exclusively pointed to product specifications for a mechanical part manufactured by companies such as Lovejoy. These components are typically made of materials like polyurethane and are characterized by their mechanical properties, such as torque capacity and durometer, rather than chemical characteristics like solubility in various solvents.

Further attempts to locate information on a chemical entity named this compound through broader search terms like "this compound degradation," "this compound formulation," "this compound synthesis and characterization," "this compound analytical methods," and "this compound pharmacology" were equally unsuccessful in identifying any such compound in the context of chemical research or drug development.

This comprehensive search indicates that "this compound" is a product designator for a mechanical part and not a chemical compound with a defined molecular structure for which solubility and stability data would be available. Therefore, the creation of a technical guide or whitepaper on the solubility and stability profile of a chemical compound named this compound is not feasible based on the current information.

It is possible that "this compound" may be an internal, non-public code for a chemical compound within a specific organization, or a highly obscure or newly synthesized molecule not yet described in publicly accessible literature. Without a specific chemical structure, CAS number, or alternative nomenclature, it is impossible to retrieve the requested scientific data.

For researchers, scientists, and drug development professionals seeking information, it is crucial to verify the correct identifier of the compound of interest. Accurate and specific nomenclature is paramount for accessing the relevant chemical and physical data necessary for scientific investigation and development.

Unraveling CJ28: An Initial In Vitro Assessment

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a template designed to meet the structural and content requirements of the user's request. The information presented herein is based on publicly available data regarding related biological pathways and experimental methodologies, as specific data for a molecule designated "CJ28" is not available in the public domain. The search results for "this compound" primarily pertain to a mechanical coupling component. Therefore, this guide utilizes analogous information from the field of immunology, specifically focusing on the well-documented CD28 signaling pathway, to illustrate the requested format and content. This document should be considered a conceptual framework rather than a factual report on a specific molecule named this compound.

Abstract

This technical guide provides a comprehensive overview of a hypothetical initial in vitro assessment of a molecule, herein referred to as this compound. Given the absence of public data on "this compound," this document leverages the extensively studied CD28 co-stimulatory signaling pathway in T-cells as a surrogate to demonstrate the requested data presentation, experimental protocols, and visualization of complex biological processes. The methodologies and data tables presented are representative of a typical early-stage in vitro drug assessment and are intended to serve as a blueprint for researchers in the field.

Introduction

The activation of lymphocytes is a critical process in the adaptive immune response, requiring both a primary signal through the T-cell receptor and a co-stimulatory signal. The CD28 signaling pathway is a key co-stimulatory pathway essential for T-cell proliferation, differentiation, and survival.[1] This pathway is a crucial regulator of glucose metabolism in T-cells, ensuring they have the necessary energetic and biosynthetic resources to mount an effective immune response.[1] Understanding the modulation of such pathways is a cornerstone of immunomodulatory drug development. This guide outlines a hypothetical in vitro assessment of a molecule, this compound, designed to interact with components of such a signaling cascade.

Quantitative Data Summary

The following tables represent hypothetical quantitative data that would be generated during an initial in vitro assessment of a compound like this compound, using the CD28 pathway as a model.

Table 1: Effect of this compound on T-Cell Proliferation

| This compound Concentration (µM) | Proliferation Index (Normalized to Control) | Standard Deviation |

| 0 (Control) | 1.00 | 0.12 |

| 0.1 | 1.25 | 0.15 |

| 1 | 2.50 | 0.21 |

| 10 | 4.75 | 0.35 |

| 100 | 2.10 | 0.28 |

Table 2: Impact of this compound on Cytokine Production (IL-2)

| This compound Concentration (µM) | IL-2 Concentration (pg/mL) | Standard Deviation |

| 0 (Control) | 50 | 5.2 |

| 0.1 | 150 | 12.8 |

| 1 | 450 | 35.1 |

| 10 | 1200 | 98.5 |

| 100 | 550 | 45.3 |

Table 3: Modulation of Glucose Uptake by this compound

| This compound Concentration (µM) | Glucose Uptake (Fold Change over Control) | Standard Deviation |

| 0 (Control) | 1.0 | 0.08 |

| 0.1 | 1.5 | 0.12 |

| 1 | 2.8 | 0.25 |

| 10 | 5.2 | 0.45 |

| 100 | 3.1 | 0.33 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

T-Cell Proliferation Assay

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated using Ficoll-Paque density gradient centrifugation. T-cells are then purified using a pan-T-cell isolation kit.

-

Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor and co-stimulatory signals.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.

-

Proliferation Measurement: After 72 hours, cell proliferation is assessed using a CFSE (Carboxyfluorescein succinimidyl ester) dilution assay analyzed by flow cytometry. The proliferation index is calculated based on the number of cell divisions.

Cytokine Production Analysis (ELISA)

-

Cell Culture and Stimulation: T-cells are cultured and stimulated as described in the proliferation assay protocol.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.

-

Supernatant Collection: After 48 hours, the cell culture supernatant is collected.

-

ELISA: The concentration of Interleukin-2 (IL-2) in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

Glucose Uptake Assay

-

Cell Culture and Stimulation: T-cells are cultured and stimulated as described previously.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.

-

Glucose Analog Incubation: Cells are incubated with a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), for 30 minutes.

-

Flow Cytometry: The uptake of the fluorescent glucose analog is measured by flow cytometry. The mean fluorescence intensity is used to determine the fold change in glucose uptake relative to the control.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant signaling pathway and experimental workflows are provided below using the DOT language.

Caption: Hypothetical signaling pathway of this compound modulating the CD28 co-stimulatory cascade.

Caption: Experimental workflow for the T-cell proliferation assay.

Caption: Logical relationship of CD28 signaling and glucose metabolism in T-cells.

Conclusion

This guide outlines a foundational in vitro assessment strategy for a hypothetical immunomodulatory compound, this compound. By employing a surrogate model based on the well-characterized CD28 signaling pathway, we have detailed the necessary components of a comprehensive technical report, including structured data presentation, explicit experimental protocols, and clear visual representations of biological and procedural information. This framework provides a robust starting point for the initial in vitro characterization of novel therapeutic candidates in the field of immunology and drug development.

References

Unraveling the Enigma of CJ28: A Deep Dive into a Potentially Novel Molecular Scaffold

Initial investigations into the molecular entity designated as CJ28 have revealed a significant knowledge gap in publicly accessible scientific literature and databases. At present, there is no discernible information available regarding the chemical structure, biological targets, mechanism of action, or any associated experimental data for a compound or molecular scaffold referred to as "this compound."

This absence of information prevents the construction of a detailed technical guide as requested. The core requirements—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—are contingent upon the existence of foundational research and published data, which appear to be non-existent for a molecule with this specific identifier.

While the user's request presupposes a body of existing research on this compound, extensive searches have yielded no specific results. The search results did, however, touch upon general concepts relevant to the user's query, such as:

-

CD28 Signaling: A crucial co-stimulatory pathway in T-cells, essential for their activation, proliferation, and metabolic reprogramming. This pathway involves key mediators like PI3K and Akt.[1]

-

Molecular Scaffolds in Drug Discovery: The core structures of molecules that are fundamental in medicinal chemistry for designing new drugs.[2][3][4] The novelty of a scaffold is a key aspect of innovation in the field.

-

General Signaling Pathways: Complex networks within cells that govern various functions, with proteins like c-Jun acting as critical nodes integrating multiple signals.[5][6]

Without any specific data linking "this compound" to any of these or other biological processes, any attempt to generate the requested in-depth guide would be purely speculative and fall outside the scope of factual reporting.

It is possible that "this compound" is an internal designation for a compound in early-stage development and has not yet been disclosed publicly. Should information on this compound become available in the future, a comprehensive analysis of its molecular scaffold's novelty could be performed. Such an analysis would typically involve:

-

Structural Elucidation: Determining the precise chemical architecture of this compound.

-

Comparative Analysis: Comparing the this compound scaffold against known chemical libraries and patented structures to assess its uniqueness.

-

Biological Characterization: Identifying the biological target(s) of this compound and elucidating its mechanism of action through a series of in vitro and in vivo experiments.

-

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the this compound scaffold affect its biological activity to identify key pharmacophoric features.

Until such data is published, a detailed technical whitepaper on the novelty of the this compound molecular scaffold remains an endeavor for the future. Researchers and drug development professionals are encouraged to monitor scientific literature and patent databases for the eventual disclosure of this and other novel chemical entities.

References

- 1. The CD28 signaling pathway regulates glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combining Molecular Scaffolds from FDA Approved Drugs: Application to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Scaffold Generator: a Java library implementing molecular scaffold functionalities in the Chemistry Development Kit (CDK) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-Jun, at the crossroad of the signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on CJ28: Binding Affinity and Kinetics

Introduction

Currently, there is a notable absence of publicly available scientific literature and data regarding a molecule specifically designated as "CJ28." Comprehensive searches of established scientific databases and research publications have not yielded information on its binding affinity, binding kinetics, or associated signaling pathways.

This guide aims to provide a foundational framework for characterizing a novel molecule like this compound, outlining the standard experimental methodologies and data presentation formats that would be essential for a thorough investigation of its biomolecular interactions. While we cannot provide specific data for this compound, we will use illustrative examples and detail the necessary experimental protocols that researchers and drug development professionals would employ to determine these critical parameters.

Section 1: Quantitative Analysis of Binding Affinity and Kinetics

The interaction of a therapeutic agent with its target is defined by its binding affinity (how strongly it binds) and kinetics (the rate at which it binds and dissociates). This data is fundamental to understanding its mechanism of action and predicting its pharmacological effects.

Data Presentation

Quantitative data for a molecule like this compound would be summarized in structured tables for clarity and comparative analysis.

Table 1: Binding Affinity of this compound

| Target | KD (nM) | IC50 (nM) | Experimental Method | Reference |

| Target X | Data | Data | Surface Plasmon Resonance | Citation |

| Target Y | Data | Data | Isothermal Titration Calorimetry | Citation |

Table 2: Binding Kinetics of this compound

| Target | kon (M-1s-1) | koff (s-1) | Residence Time (min) | Experimental Method | Reference |

| Target X | Data | Data | Data | Surface Plasmon Resonance | Citation |

| Target Y | Data | Data | Data | Bio-Layer Interferometry | Citation |

Section 2: Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments used to determine binding affinity and kinetics.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time measurement of molecular interactions.[1][2][3][4][5] It is a powerful tool for determining the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[4][6]

Experimental Workflow for SPR:

Caption: Workflow for a typical Surface Plasmon Resonance experiment.

Detailed SPR Protocol:

-

Ligand Immobilization: The target protein is immobilized on a sensor chip surface. Common chemistries include amine coupling. A reference flow cell is typically prepared without the ligand to subtract non-specific binding and bulk refractive index changes.

-

Analyte Injection: A series of solutions containing the analyte (e.g., this compound) at different concentrations are injected over the sensor surface at a constant flow rate.

-

Association Phase: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).[4]

-

Dissociation Phase: After the injection of the analyte, a running buffer is flowed over the surface, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.

-

Regeneration: A specific solution is injected to remove the bound analyte, preparing the surface for the next injection cycle.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (KD).[6]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[7][8] A competitive ELISA can be used to determine the binding affinity (IC50) of a molecule.

Experimental Workflow for Competitive ELISA:

Caption: Workflow for a competitive ELISA to determine IC50.

Detailed Competitive ELISA Protocol:

-

Plate Coating: A microtiter plate is coated with the target protein.[8] The plate is then incubated to allow for binding.

-

Blocking: Any remaining non-specific binding sites on the plate are blocked using a blocking buffer (e.g., Bovine Serum Albumin).[7]

-

Competitive Binding: The wells are incubated with a known concentration of a labeled ligand (e.g., biotinylated or enzyme-conjugated) and a range of concentrations of the unlabeled competitor (this compound). This compound will compete with the labeled ligand for binding to the target protein.

-

Washing: The plate is washed to remove any unbound molecules.[7]

-

Detection: For a biotinylated labeled ligand, a streptavidin-enzyme conjugate is added, followed by a substrate that produces a measurable signal (e.g., colorimetric or fluorescent).[9]

-

Data Analysis: The signal is measured, and a competition curve is generated by plotting the signal against the concentration of the unlabeled competitor. The IC50 value, the concentration of the competitor that inhibits 50% of the labeled ligand binding, is then determined from this curve.

Section 3: Signaling Pathways

Understanding the signaling pathway in which a molecule's target is involved is crucial for elucidating its mechanism of action. Once the target of this compound is identified, its associated signaling pathways would be mapped.

Hypothetical Signaling Pathway Involving Target X:

Caption: A hypothetical signaling pathway modulated by this compound.

This diagram illustrates how this compound could potentially inhibit a receptor (Target X), thereby blocking a downstream signaling cascade that ultimately affects gene expression and cellular responses. The specific components of this pathway would need to be determined through further experimental investigation, such as Western blotting, reporter gene assays, and phosphoproteomics.

While specific data for this compound is not currently available, this guide provides a comprehensive overview of the necessary experimental approaches and data presentation standards for characterizing its binding affinity and kinetics. The detailed protocols for SPR and ELISA, along with the framework for pathway analysis, serve as a roadmap for researchers and drug development professionals to thoroughly investigate the properties of a novel molecule like this compound. The generation of such data is a critical step in the journey from a promising compound to a potential therapeutic agent.

References

- 1. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 5. cytodiagnostics-us.com [cytodiagnostics-us.com]

- 6. Binding kinetics | Malvern Panalytical [malvernpanalytical.com]

- 7. immunoreagents.com [immunoreagents.com]

- 8. mabtech.com [mabtech.com]

- 9. raybiotech.com [raybiotech.com]

Lack of Publicly Available Research on the Therapeutic Potential of "CJ28"

Despite a comprehensive search of scientific literature, clinical trial databases, and other public resources, no information was found regarding a therapeutic agent designated as "CJ28." This suggests that "this compound" may be an internal project code for a compound that has not yet been disclosed in public forums such as scientific journals or conference proceedings.

The process of drug discovery and development is lengthy and often conducted with a high degree of confidentiality in its early stages. Pharmaceutical and biotechnology companies, as well as academic research institutions, typically use internal codes to identify compounds during preclinical research. Information about these compounds, including their structure, mechanism of action, and therapeutic potential, is usually only made public upon publication of research findings or patent applications.

Possible reasons for the absence of information on "this compound" include:

-

Early-Stage Research: The compound may still be in the very early phases of discovery and has not yet generated sufficient data to warrant publication.

-

Confidentiality: The research is being conducted under confidentiality agreements to protect intellectual property.

-

Alternative Designation: The compound may be more widely known by a different public name or code.

-

Discontinuation: The development of the compound may have been discontinued before any public disclosure.

Without any publicly available data, it is not possible to provide an in-depth technical guide on the therapeutic potential, experimental protocols, or associated signaling pathways of "this compound" at this time. Researchers and professionals interested in this specific compound are encouraged to monitor scientific literature and patent databases for any future disclosures that may refer to "this compound" or related chemical entities.

Methodological & Application

Application Notes and Protocols for CD28-Mediated T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Costimulation through the CD28 receptor is a critical "signal 2" for the activation, proliferation, and differentiation of naive T-cells, complementing the primary signal from T-cell receptor (TCR) engagement ("signal 1"). Ligation of CD28 on T-cells by its ligands, CD80 (B7-1) and CD86 (B7-2), on antigen-presenting cells (APCs) triggers a cascade of intracellular signaling events.[1] This pathway is essential for a robust immune response and is a key target in immunotherapy and drug development. Understanding and manipulating the CD28 signaling pathway is crucial for various research applications, from basic immunology to the development of novel cancer therapies. These application notes provide detailed protocols for in vitro T-cell activation through CD28 costimulation and an overview of the associated signaling pathways.

CD28 Signaling Pathway

Upon engagement, the CD28 receptor provides a critical second signal, alongside T-cell receptor (TCR) ligation, for naive T-cell activation.[1] This costimulation is essential for numerous T-cell processes, including cytoskeletal remodeling, cytokine production, survival, and differentiation.[1] The signaling cascade initiated by CD28 ligation leads to unique epigenetic, transcriptional, and post-translational modifications in T-cells that are not achieved by TCR ligation alone.[1] A key pathway activated by CD28 is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is required for T-cells to increase their glycolytic rate in response to activation.[2] This increased glucose metabolism helps T-cells meet the energetic and biosynthetic demands of a sustained immune response.[2]

References

Application Notes and Protocols for a CD28 Agonist in a Mouse Model

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "CJ28." The following application notes and protocols are based on the strong contextual implication from search results that the query may pertain to an agent targeting the CD28 receptor. Therefore, this document provides a detailed guide for the use of a hypothetical CD28 agonist in a humanized mouse model for immuno-oncology research. Researchers should substitute the specific characteristics of their proprietary compound where applicable.

Introduction

CD28 is a critical co-stimulatory receptor on T-cells that, upon engagement with its ligands (CD80 and CD86) on antigen-presenting cells, provides the second signal necessary for T-cell activation, proliferation, and cytokine production. Agonist antibodies targeting CD28 have shown promise in cancer therapy by enhancing anti-tumor T-cell responses. However, the translation of these therapies has been challenging due to differences between human and mouse CD28 signaling, which can lead to unexpected adverse events.[1] To address this, humanized mouse models expressing a chimeric CD28 protein (human extracellular domain and mouse intracellular domain) have been developed.[1] These models allow for the in vivo efficacy and safety assessment of human-specific CD28-targeting agents in a fully immunocompetent mouse.[2][3]

These application notes provide a comprehensive overview and detailed protocols for evaluating a hypothetical CD28 agonist, hereafter referred to as "this compound," in a humanized CD28 mouse model.

Data Presentation

Table 1: this compound Dose-Response Relationship in MC38 Tumor Model

| Treatment Group | Dose (mg/kg) | Route of Administration | Dosing Frequency | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | Intraperitoneal (IP) | Every 3 days | 1500 ± 250 | 0 |

| This compound | 1 | IP | Every 3 days | 1100 ± 200 | 26.7 |

| This compound | 5 | IP | Every 3 days | 650 ± 150 | 56.7 |

| This compound | 10 | IP | Every 3 days | 300 ± 100 | 80.0 |

| Anti-PD-1 | 10 | IP | Every 3 days | 800 ± 180 | 46.7 |

| This compound + Anti-PD-1 | 10 + 10 | IP | Every 3 days | 100 ± 50 | 93.3 |

Table 2: Pharmacokinetic Profile of this compound in C57BL/6J Mice

| Time Point | Plasma Concentration (µg/mL) - 1 mg/kg | Plasma Concentration (µg/mL) - 5 mg/kg | Plasma Concentration (µg/mL) - 10 mg/kg |

| 0.5 hr | 15.2 ± 3.1 | 75.8 ± 12.5 | 155.4 ± 25.6 |

| 2 hr | 12.8 ± 2.5 | 64.2 ± 10.8 | 130.1 ± 21.3 |

| 8 hr | 8.5 ± 1.7 | 42.6 ± 7.9 | 86.3 ± 15.1 |

| 24 hr | 2.1 ± 0.5 | 10.7 ± 2.3 | 21.9 ± 4.8 |

| 48 hr | 0.5 ± 0.1 | 2.6 ± 0.6 | 5.3 ± 1.2 |

| 72 hr | < 0.1 | 0.6 ± 0.2 | 1.2 ± 0.4 |

Experimental Protocols

Protocol 1: Murine Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an immune checkpoint inhibitor (e.g., anti-PD-1) in a syngeneic tumor model established in CD28 humanized mice.

Materials:

-

CD28 Humanized Mice (e.g., on a C57BL/6J background)[1]

-

MC38 colorectal cancer cells

-

This compound (lyophilized powder)

-

Sterile PBS (for reconstitution and as vehicle)

-

Anti-PD-1 antibody

-

Ketamine/Xylazine for anesthesia[4]

-

Calipers for tumor measurement

-

Standard animal husbandry equipment

Procedure:

-

Cell Culture and Implantation:

-

Culture MC38 cells in appropriate media until they reach 80-90% confluency.

-

Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Grouping:

-

Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 80-100 mm³, randomize mice into treatment groups (n=8-10 mice per group).

-

-

Drug Preparation and Administration:

-

Reconstitute lyophilized this compound in sterile PBS to the desired stock concentration.

-

Prepare dilutions for each dose level. For example, for a 10 mg/kg dose in a 20g mouse, inject 200 µL of a 1 mg/mL solution.

-

Administer this compound, anti-PD-1, or vehicle control via intraperitoneal (IP) injection according to the dosing schedule outlined in Table 1.

-

-

Efficacy Assessment:

-

Measure tumor volumes and body weights three times per week.

-

Monitor mice for any clinical signs of toxicity.

-

Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³ volume) or at the end of the study (e.g., Day 21).

-

-

Endpoint Analysis:

-

At the end of the study, collect tumors and spleens for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).

-

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the plasma concentration-time profile of this compound in mice.

Materials:

-

C57BL/6J mice (or CD28 humanized mice)

-

This compound

-

Sterile PBS

-

Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

-

Centrifuge

Procedure:

-

Dosing:

-

Administer a single dose of this compound via the desired route (e.g., intravenous or intraperitoneal) at various dose levels (e.g., 1, 5, and 10 mg/kg).

-

-

Blood Sampling:

-

Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., saphenous vein or tail vein) at predetermined time points (e.g., 0.5, 2, 8, 24, 48, and 72 hours post-dose).[5]

-

Place blood into EDTA-coated tubes and keep on ice.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.

-

Collect the plasma supernatant and store at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., ELISA or LC-MS/MS).

-

Visualizations

Signaling Pathway

Caption: CD28 co-stimulatory signaling pathway in T-cell activation.

Experimental Workflow

References

- 1. CD28 humanized mouse model for efficacy and safety assessment of CD28-targeting therapies | Poster | genOway [genoway.com]

- 2. Humanized genOâhCD3ε/hCD28 Mouse Model | Assess T-cell Engagement | genOway [genoway.com]

- 3. Humanized Targets | Catalog | genOway [genoway.com]

- 4. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combination of cassette-dosing and microsampling for reduced animal usage for antibody pharmacokinetics in cynomolgus monkeys, wild-type mice, and human FcRn transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

CJ28: Application and Technical Data for Curved Jaw Coupling Inserts

Introduction

Initial investigations into "CJ28" revealed that this designation does not refer to a chemical compound but to a series of mechanical components, specifically curved jaw coupling inserts. These components are crucial for power transmission in various industrial applications. This document provides a comprehensive overview of the this compound curved jaw coupling inserts, their technical specifications, and their role in mechanical systems. A chemical synthesis protocol is not applicable to this product.

Product Description

This compound curved jaw coupling inserts are elastomeric components designed to transmit torque between two shafts while damping vibration and accommodating misalignment. Manufactured by Lovejoy, a Timken company, these inserts are designed for use in a "curved jaw" coupling assembly, which provides more torsional softness and angular misalignment capability compared to standard jaw couplings[1][2]. The inserts are placed between the interlocking jaws of two hubs, preventing metal-to-metal contact and eliminating the need for lubrication[1].

Applications

These coupling inserts are utilized in a wide range of industrial equipment for power transmission. Common applications include[1]:

-

Pumps

-

Gearboxes

-

Compressors

-

Blowers

-

Mixers

-

Conveyors

Technical Specifications

The technical data for this compound series inserts can be summarized as follows, with variations based on the specific material composition, indicated by shore hardness.

| Parameter | 92A Polyurethane (Yellow) | 98 Shore A Polyurethane (Red) |

| Manufacturer | Lovejoy[1] | Lovejoy[3] |

| Part Number | 68514461449[1] | 68514462070[3] |

| Coupling Size Code | CJ 28/38[1] | This compound[3] |

| Material | 92A Polyurethane[1] | Polyurethane[3] |

| Hardness | 92A Shore[1] | 98 Shore A[3] |

| Color | Yellow[1] | Red[3] |

| Max Continuous Torque | 840 in-lb (95 N-m)[1] | 2830 in-lbs[3] |

| Max Torque | 1,680 in-lb (190 N-m)[1] | Not Specified |

| Max RPM | 8,500[1][3][4] | 8500[3] |

| Temperature Range | -40°F to +212°F[1] | Not Specified |

| Element Type | Curved Jaw Insert[1] | Spider-Open Center[3] |

| Outside Diameter | Not Specified | 65 mm[3] |

| Element Thickness | Not Specified | 15 mm[3] |

| Max Parallel Misalignment | Not Specified | 0.027 in[3] |

| Max Angular Misalignment | Up to 1.3°[2] | 1.3°[3] |

Experimental Protocols

As this compound is a mechanical component, chemical synthesis protocols are not applicable. The relevant protocols would pertain to mechanical testing and installation.

Installation Protocol:

-

Safety First: Ensure the power source to the machinery is turned off and locked out before beginning installation.

-

Inspect Components: Check the shafts, hubs, and the this compound insert for any signs of wear or damage.

-

Mount Hubs: Slide a coupling hub onto each of the two shafts to be connected.

-

Align Shafts: Align the shafts as closely as possible, checking for both angular and parallel misalignment.

-

Insert the Spider: Place the this compound elastomeric insert between the two hubs, ensuring the jaws of the hubs fit into the lobes of the insert.

-

Set Gap: Position the hubs to the correct distance apart, as specified by the manufacturer, to allow for thermal expansion.

-

Secure Hubs: Tighten the set screws or bolts on the hubs to secure them to the shafts.

-

Final Check: Rotate the assembly by hand to ensure it moves freely without binding.

Diagrams

Curved Jaw Coupling Assembly Workflow

The following diagram illustrates the components and assembly of a standard curved jaw coupling utilizing a this compound insert.

References

Application Notes and Protocols for CJ28: A Novel Cortisol Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJ28 is a novel small molecule inhibitor belonging to the benzimidazolylurea class of compounds. It has been identified as a potent inhibitor of cortisol biosynthesis, targeting key pathways in adrenocortical steroidogenesis.[1][2][3][4][5] This document provides detailed application notes and protocols for the utilization of this compound in in vitro research settings, focusing on its mechanism of action and methods for its validation.

This compound effectively suppresses both basal and stimulated cortisol production.[1][3][4][5] Its primary mechanism involves the transcriptional downregulation of multiple genes crucial for steroidogenesis and cholesterol biosynthesis.[1][2][6] Furthermore, this compound has been shown to significantly reduce de novo cholesterol biosynthesis, a critical upstream process for steroid hormone production.[1][4][6] These characteristics make this compound a valuable tool for studying adrenal gland function, steroid-related disorders, and for the development of therapeutic strategies for conditions like Cushing's syndrome, which is characterized by excessive cortisol production.[1][3][4][5]

Mechanism of Action: Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound, leading to the inhibition of cortisol biosynthesis.

Caption: this compound inhibits cortisol production by downregulating genes in cholesterol and steroid biosynthesis.

Experimental Protocols

I. In Vitro Assay for Cortisol Inhibition using Human Adrenocortical NCI-H295R Cells

This protocol details the methodology to assess the inhibitory effect of this compound on cortisol production in the NCI-H295R human adrenocortical carcinoma cell line.

A. Materials and Reagents

-

NCI-H295R cells (ATCC CRL-2128)

-

DMEM/F12 medium

-

ITS+ supplement (Insulin, Transferrin, Selenium)

-

Nu-Serum

-

Antibiotic-antimycotic solution

-

This compound compound

-

Metyrapone (positive control)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Cortisol ELISA kit

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

B. Experimental Workflow

Caption: Workflow for assessing this compound's inhibitory effect on cortisol production in NCI-H295R cells.

C. Step-by-Step Procedure

-

Cell Culture: Maintain NCI-H295R cells in DMEM/F12 medium supplemented with 1% ITS+, 2.5% Nu-Serum, and 1% antibiotic-antimycotic solution in a humidified incubator at 37°C with 5% CO2.[7]

-

Cell Seeding: Seed the NCI-H295R cells into 96-well plates at an appropriate density to reach confluence at the time of treatment.

-

Serum Starvation: Once confluent, incubate the cells in serum-free medium for 12 hours.[7]

-

Compound Treatment: Prepare stock solutions of this compound and metyrapone in DMSO. Dilute the compounds to the desired final concentrations in serum-free medium. A final concentration of 30 µM for both this compound and metyrapone can be used as a starting point.[3][5][7][8] Treat the cells with the compounds or vehicle (0.1% DMSO) for 24 hours.[3][5][7][8]

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant for cortisol measurement.

-

Cell Lysis and Protein Quantification: Wash the cells with PBS and then lyse them using a suitable cell lysis buffer. Determine the total protein concentration in the cell lysates using a standard protein assay. This will be used for normalization.

-

Cortisol Measurement: Quantify the concentration of cortisol in the collected supernatants using a commercial Cortisol ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the measured cortisol levels to the total protein concentration for each well. Compare the cortisol levels in the this compound-treated and metyrapone-treated wells to the vehicle-treated control wells.

II. Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to validate the effect of this compound on the mRNA expression of key genes involved in steroidogenesis and cholesterol biosynthesis.

A. Materials and Reagents

-

NCI-H295R cells

-

This compound compound

-

DMSO (vehicle control)

-

6-well cell culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., NR5A1, STAR, CYP11A1, HSD3B2, CYP17A1, CYP21A1) and a housekeeping gene (e.g., GAPDH, ACTB)

B. Experimental Procedure

-

Cell Treatment: Seed NCI-H295R cells in 6-well plates and treat with this compound (e.g., 30 µM) or vehicle (0.1% DMSO) for 24 hours as described in the previous protocol.

-

RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

RT-qPCR: Perform quantitative real-time PCR (RT-qPCR) using a suitable qPCR master mix and primers for the target and housekeeping genes.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Compare the gene expression levels in this compound-treated cells to the vehicle-treated controls.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments, based on published findings.

Table 1: Effect of this compound on Cortisol Production in NCI-H295R Cells

| Treatment Group | Concentration (µM) | Normalized Cortisol Production (% of Control) |

| Vehicle (DMSO) | 0.1% | 100% |

| This compound | 30 | Significantly Reduced |

| Metyrapone | 30 | Significantly Reduced |

Table 2: Effect of this compound on the mRNA Expression of Key Steroidogenic Genes

| Gene | Function in Steroidogenesis | Expected Change in mRNA Expression with this compound Treatment |

| NR5A1 | Transcription factor regulating steroidogenic genes | Downregulated[2][8] |

| STAR | Cholesterol transport into mitochondria | Downregulated[2][8] |

| CYP11A1 | Cholesterol to pregnenolone conversion | Downregulated[2][8] |

| HSD3B2 | Pregnenolone to progesterone conversion | Downregulated[2][8] |

| CYP17A1 | Progesterone and pregnenolone hydroxylation | Downregulated[2][8] |